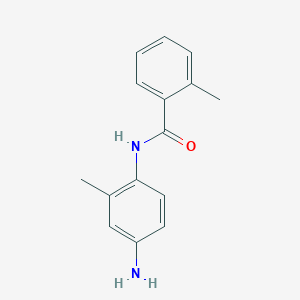

N-(4-Amino-2-methylphenyl)-2-methylbenzamide

Description

N-(4-Amino-2-methylphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylphenyl group attached to an amide nitrogen, which is further linked to a 4-amino-2-methylphenyl substituent. These analogs are often synthesized for applications in medicinal chemistry, materials science, and catalysis, particularly in metal-catalyzed C–H bond functionalization .

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-5-3-4-6-13(10)15(18)17-14-8-7-12(16)9-11(14)2/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFWITYRITZVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-2-methylbenzamide typically involves the reaction of 4-amino-2-methylbenzoic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-Amino-2-methylphenyl)-2-methylbenzamide can undergo oxidation reactions to form corresponding quinones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like sodium nitrite and hydrochloric acid for diazotization followed by nucleophilic substitution.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-Amino-2-methylphenyl)-2-methylbenzamide has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its applications include:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit inhibitory effects on various receptor tyrosine kinases associated with cancer progression. For instance, compounds containing similar amide linkages have shown promising results against epidermal growth factor receptor (EGFR) and other kinases involved in tumor growth .

- Antibacterial Properties : The sulfonamide group in related compounds has been shown to mimic para-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase and preventing folic acid synthesis, leading to bacteriostatic effects .

Materials Science

The compound serves as a building block for synthesizing advanced materials and polymers. Its ability to undergo various chemical modifications allows for the development of new materials with tailored properties for specific applications.

Biological Studies

This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. It can act as a model compound in enzyme kinetics studies, providing insights into the mechanisms of action of various biological catalysts.

Case Study 1: Anticancer Research

A study evaluated several compounds derived from the 4-amino-2-methylbenzamide framework against multiple cancer cell lines. The results indicated that specific analogues exhibited over 90% inhibition of EGFR at low concentrations (10 nM), highlighting their potential as targeted cancer therapies .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of sulfonamide derivatives based on this compound. The study demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Structure: Features a 2-methylbenzamide group linked to an anthraquinone-derived aromatic system.

- Synthesis: Achieved via reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone under nitrogen, yielding 94% with acid chloride vs. 24% with DCC/DMAP coupling .

- Applications : Serves as a dual N,O-bidentate directing group for γ-C–H bond functionalization in metal catalysis, enabling efficient chelation with transition metals .

(b) N-(4-Acetylphenyl)-2-(methylamino)benzamide

- Structure: Contains a 2-(methylamino)benzamide core and a 4-acetylphenyl group.

- Synthesis: Prepared using N-methylisatoic anhydride and p-aminoacetophenone in glacial acetic acid under heating .

(c) 4-Bromo-N-(2-nitrophenyl)benzamide

- Structure : Substituted with bromine and nitro groups, creating distinct electronic and steric profiles.

- Crystallographic Data : Exhibits two molecules per asymmetric unit, with bond angles and lengths comparable to analogs like 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide .

(d) 4-Amino-2-fluoro-N-methylbenzamide

- Structure : Fluorine substitution at the 2-position and methylation of the amide nitrogen.

- Synthesis : Pd/C-catalyzed hydrogenation achieves 98% yield, highlighting advantages in reduced waste and scalability for pharmaceutical intermediates .

Ether-Functionalized Analogs

(a) N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide

- Structure : Incorporates a 3-(2-ethoxyethoxy) side chain on the benzamide.

- Properties : Increased molecular weight (300.35 g/mol) and H-bond acceptors (4) compared to the target compound, enhancing solubility .

(b) N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide

- Structure : Methoxyethoxy substituent at the 2-position.

- Applications : Studied for fluorescence properties; ether linkages may improve photostability .

Substituted Benzamides with Dual Amino Groups

4-Amino-N-(4-amino-2-methoxyphenyl)benzamide

- Structure: Dual amino groups at the 4-position of both aromatic rings, with a methoxy substituent.

- Molecular Weight : 257.29 g/mol, lower than ether analogs due to lack of alkoxy chains.

- Reactivity : The methoxy group may sterically hinder metal coordination compared to methyl .

Physicochemical and Electronic Properties

- Electron-Donating vs. Withdrawing Groups: Amino and methyl groups in the target compound enhance electron density at the aromatic ring, favoring electrophilic substitution. In contrast, nitro or bromo substituents (e.g., ) reduce reactivity.

- Chelation Potential: Anthraquinone-based analogs (e.g., ) exhibit superior metal-binding capacity due to N,O-bidentate directing groups, whereas methoxy or ethoxy substituents (e.g., ) may offer weaker coordination.

Biological Activity

N-(4-Amino-2-methylphenyl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its unique structural properties, which include an amine and an amide functional group. These features suggest potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C15H16N2O

- Molecular Weight : 240.30 g/mol

The compound features a 2-methylbenzamide structure substituted with a 4-amino-2-methylphenyl group, which enhances its reactivity and interaction with biological targets.

This compound is hypothesized to exert its biological effects through various mechanisms:

- Enzyme Inhibition : It may interact with specific enzymes, modulating their activity. This interaction can lead to altered metabolic pathways, particularly those involved in cancer progression and inflammation.

- Receptor Binding : The compound could bind to receptor sites on cells, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested :

- Hematological cancers

- Solid tumors

The compound showed significant cytotoxicity against these cell lines, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness was evaluated through standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics .

Comparative Studies

A comparative analysis with similar compounds provides insights into the unique biological activity of this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(3-Amino-4-methylphenyl)-3-methylbenzamide | C15H16N2O | Similar amine and amide functionalities | Moderate anticancer activity |

| N-(4-Amino-2-chlorophenyl)-3-methylbenzamide | C15H16ClN2O | Chlorine substitution affects reactivity | Lower antimicrobial activity |

| N-(4-Methoxyphenyl)-3-methylbenzamide | C15H18N2O2 | Methoxy group introduces different electronic properties | Enhanced cell permeability |

This table illustrates that while similar compounds exhibit some biological activities, this compound shows superior anticancer and antimicrobial properties due to its specific structural characteristics .

Case Studies

- In Vitro Analysis : A study conducted on various cancer cell lines demonstrated that doses of 10 µM resulted in over 70% inhibition of cell viability, supporting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial effects with minimum inhibitory concentrations (MIC) comparable to leading antibiotics .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(4-Amino-2-methylphenyl)-2-methylbenzamide, and how are they validated?

- Methodology : The compound can be synthesized via condensation reactions between substituted anilines and benzoyl chlorides. For example, analogous compounds (e.g., N-(4-amino-2-methylphenyl)-4-chlorophthalimide) are synthesized by reacting isatin derivatives with N-substituted amines in glacial acetic acid under reflux, monitored by TLC for reaction completion . Validation involves spectroscopic characterization (¹H/¹³C NMR, FT-IR) and mass spectrometry to confirm molecular weight and functional groups.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6–8 ppm, NH groups at δ 5–6 ppm) and carbon backbone.

- FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar 2-methyl-N-(4-methylphenyl)benzamide .

Q. What preliminary biological activities have been reported for this compound?

- Findings : Derivatives of N-(4-amino-2-methylphenyl)benzamide exhibit antitumor and antimicrobial properties. For instance, analogs like N-(4-amino-2-methylphenyl)-4-fluorobenzamide show inhibitory effects on bacterial proliferation via enzyme targeting (e.g., acps-pptase) . Initial screening typically involves in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

- Methodology :

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

- Purity assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (>98% purity threshold) .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

- Methodology :

- Orthogonal assays : Cross-validate using fluorescence-based enzymatic assays and cell viability tests.

- Structural analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify interactions with target enzymes (e.g., bacterial pptases) .

- Batch variability control : Standardize solvent, temperature, and cell-line passage number to minimize experimental noise.

Q. What computational strategies predict the pharmacokinetic profile of this compound?

- Methodology :

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.

- Molecular dynamics (MD) : Simulate membrane permeability (e.g., using CHARMM-GUI for lipid bilayer interactions).

- ADMET prediction : Tools like SwissADME estimate metabolic stability and cytochrome P450 interactions .

Q. How do structural modifications (e.g., halogenation) impact biological activity compared to analogs?

- Methodology :

- SAR studies : Synthesize derivatives (e.g., 4-fluoro or 3-chloro substitutions) and compare activity. For example, trifluoromethyl groups in analogs enhance lipophilicity and target affinity .

- Crystallographic analysis : Resolve ligand-enzyme complexes (e.g., X-ray diffraction) to map steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.